molecular formula C12H13FO3 B8065284 Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel-

Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel-

Cat. No.: B8065284
M. Wt: 224.23 g/mol
InChI Key: OKKIOWQOTCYRRS-DTWKUNHWSA-N
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Description

Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel-: is an organic compound with a cyclopropane ring substituted with an ethoxy and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel- typically involves cyclopropanation reactions. One common method is the Simmons-Smith reaction, where a diiodomethane and zinc-copper couple are used to cyclopropanate an alkene precursor . Another method involves the use of diazo compounds in the presence of transition metal catalysts to form the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenyl groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-(4-ethoxy-3-fluorophenyl)-, (1R,2R)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold, influencing the binding affinity and specificity of the compound . The ethoxy and fluorophenyl groups can further modulate the compound’s reactivity and interactions with biological molecules.

Properties

IUPAC Name

(1R,2R)-2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-2-16-11-4-3-7(5-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKIOWQOTCYRRS-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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